
5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C10H7F3N2O It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)picolinonitrile and cyclopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Cyclopropylation: The cyclopropylation of 3-(trifluoromethyl)picolinonitrile is achieved by reacting it with cyclopropanol in the presence of a suitable catalyst, such as palladium or copper, under an inert atmosphere.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or trifluoromethyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted picolinonitrile derivatives with various functional groups.
科学的研究の応用
5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)picolinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-6-(trifluoromethyl)picolinonitrile: Similar structure but with the trifluoromethyl group at a different position.
3-Cyclopropoxy-5-(trifluoromethyl)pyridine: Similar but lacks the nitrile group.
Uniqueness
5-Cyclopropoxy-3-(trifluoromethyl)picolinonitrile is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
特性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-3-7(16-6-1-2-6)5-15-9(8)4-14/h3,5-6H,1-2H2 |
InChIキー |
ORAFMZREAMPXGZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
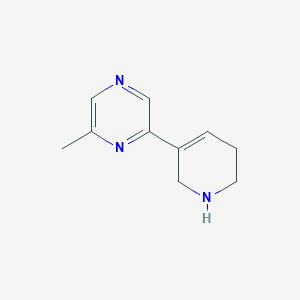
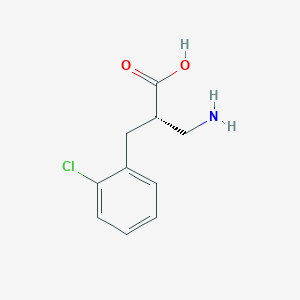
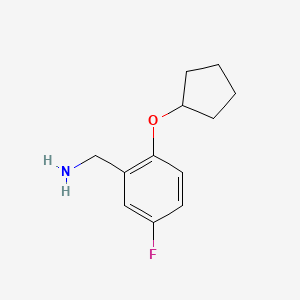
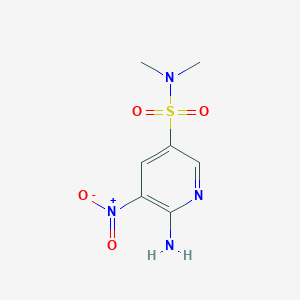


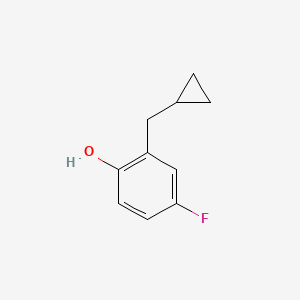
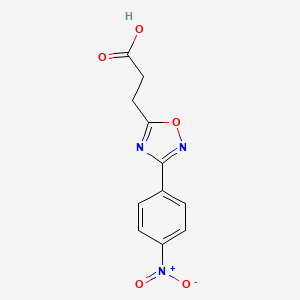
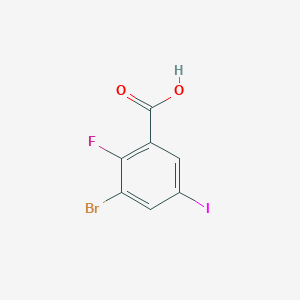
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
